
3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Synthesis Analysis
Thiazolidinediones, including “3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives has been reported, which involves two steps with moderate to good yield using morpholine as a catalyst .Molecular Structure Analysis
The molecular structure of thiazolidine, a five-membered heterocycle system, contains one nitrogen and one sulfur atom . The linear formula for a similar compound, 5-P-TOLYLAMINO-THIAZOLIDINE-2,4-DIONE, is C10H10N2O2S .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Thiazolidine motifs, such as 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione, behave as a bridge between organic synthesis and medicinal chemistry. They compel researchers to explore new drug candidates . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Anticancer Activity
Thiazolidine-2,4-dione molecules, including 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione, have been evaluated for their anticancer potential. The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .
Antimicrobial Activity
These molecules have shown moderate to promising activity against selected species of microbial strains having MIC range 7.3 µM to 26.3 µM . This makes them potential candidates for the development of alternative antimicrobial drug therapies .
Antioxidant Activity
Thiazolidine-2,4-dione molecules have been evaluated for their antioxidant potential. In antioxidant evaluation studies, the analogue H5 with IC50 = 14.85 μg/mL was found to be the most active molecule .
Inhibition of Lipid Peroxidation
The synthesized compounds were tested for the inhibition of lipid peroxidation . This property can be useful in the prevention of diseases caused by oxidative stress.
6. Inhibition of Soy Lipoxygenase Enzyme Activity The compounds showed lipoxygenase inhibition in the range from 7.7% to 76.3% . This property can be beneficial in the treatment of conditions related to inflammation and allergies.
Drug Design
The drug-likeness of these compounds was also evaluated by studying in-silico ADME parameters of the synthesized analogues. All the compounds were found to be drug-like . This information is useful for designing next-generation drug candidates .
Green Chemistry
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . This contributes to the development of sustainable and environmentally friendly chemical processes.
Mechanism of Action
Target of Action
The primary targets of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. Specifically, VEGFR-2 is involved in angiogenesis (the formation of new blood vessels), while EGFR is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with its targets by binding to the active sites of VEGFR-2 and EGFR tyrosine kinases, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cell behavior .
Biochemical Pathways
The affected pathways include those involved in angiogenesis and cell proliferation. By inhibiting VEGFR-2, the compound can disrupt the formation of new blood vessels, which is a crucial process in tumor growth and metastasis . Similarly, by inhibiting EGFR, the compound can disrupt cell proliferation and differentiation, potentially slowing the growth of cancer cells .
Pharmacokinetics
The compound’s interaction with its targets and its subsequent effects are likely influenced by these pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of angiogenesis and cell proliferation, potentially leading to a decrease in tumor growth . Furthermore, the compound has shown anticancer activities against various human tumor cell lines .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
5-(3-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-5-9(3)7-10/h4-8,11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDYYELTMXNSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

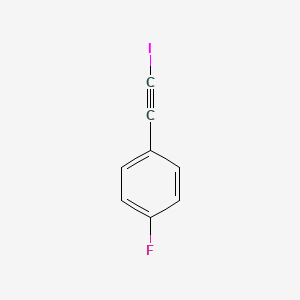
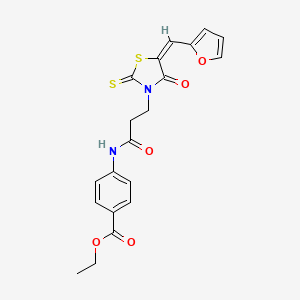
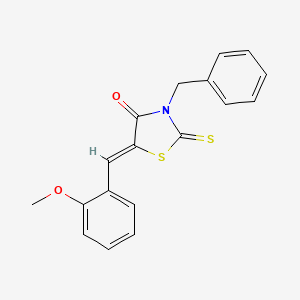

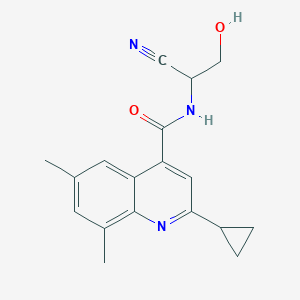
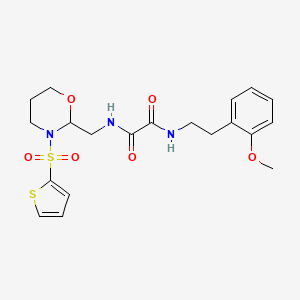
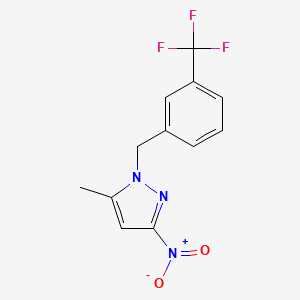

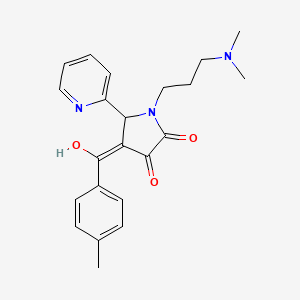
![Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-](/img/structure/B2915188.png)
![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)
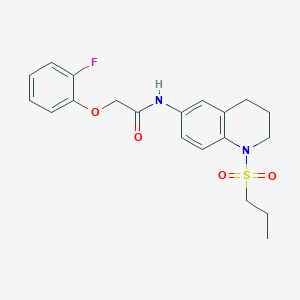
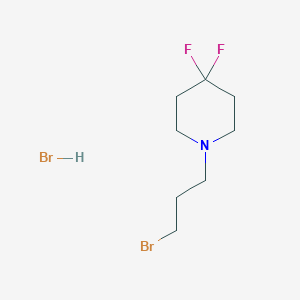
![Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate](/img/structure/B2915196.png)